1-[4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]-3-methylbutan-1-one
Overview
Description
1-[4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]-3-methylbutan-1-one is a complex organic compound that features a benzothiadiazole moiety, a piperazine ring, and a butanone side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]-3-methylbutan-1-one typically involves multiple steps:
Formation of the Benzothiadiazole Moiety: This can be achieved by reacting 2-mercaptoaniline with acid chlorides.
Sulfonylation: The benzothiadiazole is then sulfonylated using appropriate sulfonyl chlorides under basic conditions.
Piperazine Ring Formation: The sulfonylated benzothiadiazole is reacted with piperazine to form the piperazinyl derivative.
Attachment of the Butanone Side Chain: Finally, the piperazinyl derivative is reacted with 3-methylbutan-1-one under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-[4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]-3-methylbutan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the benzothiadiazole moiety.
Reduction: Reduced forms of the sulfonyl group.
Substitution: Substituted piperazine derivatives.
Scientific Research Applications
1-[4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]-3-methylbutan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 1-[4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]-3-methylbutan-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in disease pathways.
Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or immune response.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,1,3-Benzothiadiazol-4-ylsulfonyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-piperidinecarboxamide
- 4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)-1-piperazinylmethanone
Uniqueness
1-[4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]-3-methylbutan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its benzothiadiazole moiety is known for its stability and bioactivity, while the piperazine ring enhances its solubility and reactivity.
Properties
IUPAC Name |
1-[4-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]-3-methylbutan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O3S2/c1-11(2)10-14(20)18-6-8-19(9-7-18)24(21,22)13-5-3-4-12-15(13)17-23-16-12/h3-5,11H,6-10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLLINHXQEUXWOZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=CC3=NSN=C32 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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